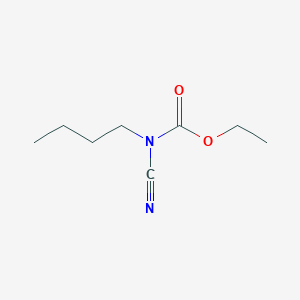
Ethyl N-butyl-N-cyanocarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl N-butyl-N-cyanocarbamate, also known as Diethyl Cyanocarbamate (DECC), is a chemical compound that has been widely used in scientific research. It is a colorless liquid that is soluble in organic solvents and has a molecular weight of 173.23 g/mol. DECC is a versatile compound that can be used in a variety of applications, including organic synthesis, pharmacology, and biochemistry.
Mechanism of Action
DECC is a potent inhibitor of acetylcholinesterase (AChE), an enzyme that hydrolyzes the neurotransmitter acetylcholine. By inhibiting AChE, DECC increases the concentration of acetylcholine in the synapse, leading to enhanced neurotransmission. DECC has also been shown to inhibit other enzymes, such as butyrylcholinesterase and carboxylesterase, which have important roles in the metabolism of drugs and xenobiotics.
Biochemical and Physiological Effects
DECC has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that DECC can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. DECC has also been shown to have anti-inflammatory and antioxidant properties, which may have applications in the treatment of various diseases.
Advantages and Limitations for Lab Experiments
DECC has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified. DECC is also relatively inexpensive compared to other reagents used in organic synthesis. However, DECC has some limitations, including its toxicity and the potential for it to react with other compounds in the reaction mixture. Careful handling and purification are necessary to ensure the safety and efficacy of experiments using DECC.
Future Directions
DECC has several potential future directions for scientific research. One area of interest is the development of DECC-based drugs for the treatment of various diseases, including cancer and neurodegenerative disorders. DECC could also be used as a tool for studying the role of acetylcholine in various physiological processes, such as learning and memory. Further research is needed to fully understand the potential applications of DECC in scientific research.
Synthesis Methods
DECC can be synthesized through the reaction of ethyl chloroformate and butylamine in the presence of sodium cyanide. The reaction takes place at room temperature and yields a colorless liquid that can be purified through distillation or recrystallization. The synthesis of DECC is relatively simple and can be easily scaled up for industrial applications.
Scientific Research Applications
DECC has been widely used in scientific research as a reagent for the synthesis of various organic compounds. It is commonly used as a building block for the synthesis of heterocyclic compounds, which have applications in pharmaceuticals and agrochemicals. DECC has also been used as a reagent for the synthesis of amino acids, peptides, and nucleotides.
properties
CAS RN |
187239-09-4 |
|---|---|
Molecular Formula |
C8H14N2O2 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
ethyl N-butyl-N-cyanocarbamate |
InChI |
InChI=1S/C8H14N2O2/c1-3-5-6-10(7-9)8(11)12-4-2/h3-6H2,1-2H3 |
InChI Key |
ZHSFFLFNJIBHCY-UHFFFAOYSA-N |
SMILES |
CCCCN(C#N)C(=O)OCC |
Canonical SMILES |
CCCCN(C#N)C(=O)OCC |
synonyms |
Carbamic acid, butylcyano-, ethyl ester (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



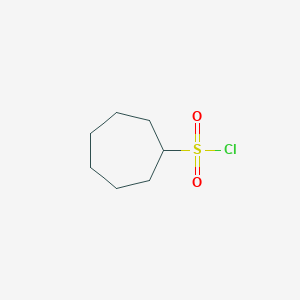
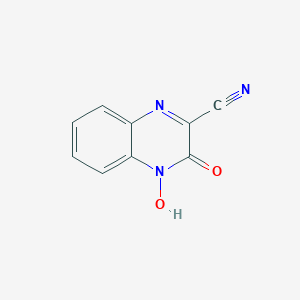

![(S)-2-Amino-3-(6-chloroimidazo[1,2-b]pyridazin-2-yl)propanoic acid](/img/structure/B63696.png)
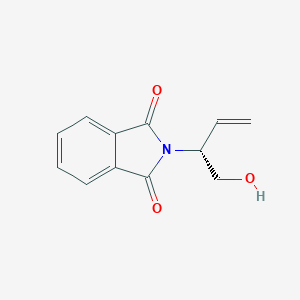
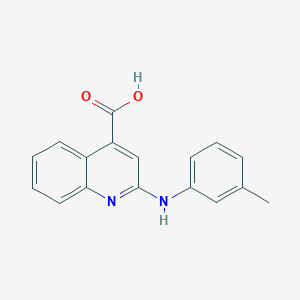
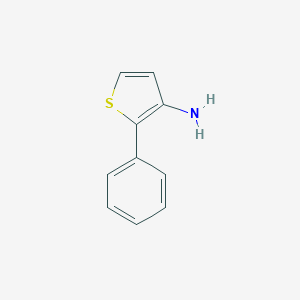
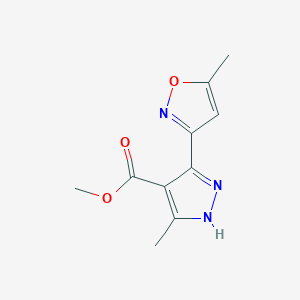
![3,3-dimethyl-2H-furo[2,3-b]pyridine](/img/structure/B63710.png)
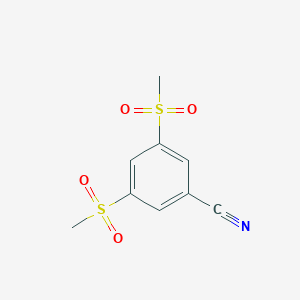
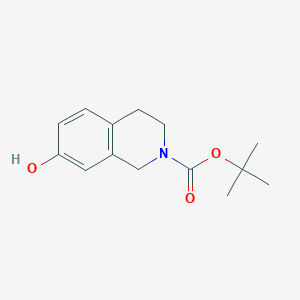
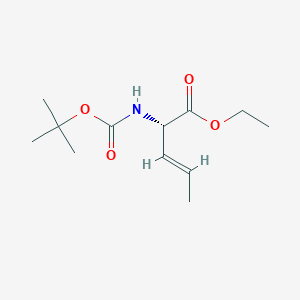
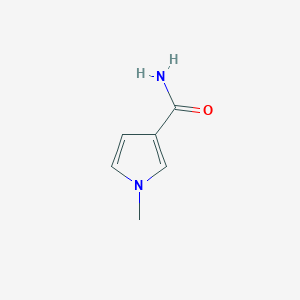
![1-Methyl-1H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B63721.png)